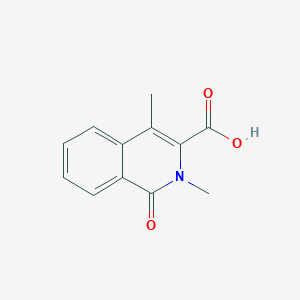
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a fused ring system with a carboxylic acid group at the 3-position and two methyl groups at the 2 and 4 positions. Isoquinolinones are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves the following steps:
N-Alkylation: The starting material, 3,3’-dimethyl-3,4-dihydroisoquinoline, undergoes N-alkylation to form N-alkylated derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinone derivatives, which can exhibit different biological and pharmacological properties.
Scientific Research Applications
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, derivatives of this compound have been designed as inhibitors of hepatitis C NS5B polymerase, mimicking pyrophosphate .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but has a hydroxyl group at the 2-position instead of methyl groups.
4-Hydroxy-2-quinolones: These compounds have a similar fused ring system but differ in the position and type of functional groups
Uniqueness
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. The presence of two methyl groups at the 2 and 4 positions enhances its stability and reactivity compared to other isoquinolinone derivatives.
Properties
CAS No. |
89928-56-3 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2,4-dimethyl-1-oxoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-8-5-3-4-6-9(8)11(14)13(2)10(7)12(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
WKSZSIMJAKPHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)C2=CC=CC=C12)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















